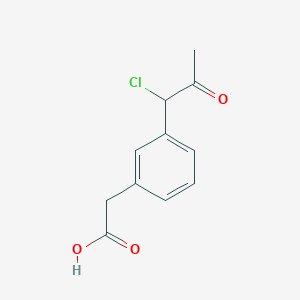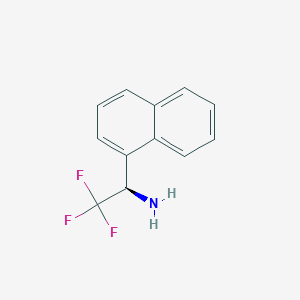
(1R)-2,2,2-Trifluoro-1-naphthylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2,2-Trifluoro-1-naphthylethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a naphthyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-Trifluoro-1-naphthylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction with trifluoroacetaldehyde to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various amine derivatives, imines, and substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
(1R)-2,2,2-Trifluoro-1-naphthylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-Trifluoro-1-naphthylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of various biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and altering receptor activities.
Comparación Con Compuestos Similares
(1R)-2,2,2-Trifluoro-1-phenylethylamine: Similar structure but with a phenyl group instead of a naphthyl group.
(1R)-2,2,2-Trifluoro-1-benzylethylamine: Contains a benzyl group, differing in the aromatic ring structure.
(1R)-2,2,2-Trifluoro-1-tolylethylamine: Features a tolyl group, providing different electronic and steric properties.
Uniqueness: (1R)-2,2,2-Trifluoro-1-naphthylethylamine stands out due to its naphthyl ring, which imparts unique electronic and steric characteristics. This makes it particularly useful in applications requiring specific interactions with biological targets and in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H10F3N |
|---|---|
Peso molecular |
225.21 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m1/s1 |
Clave InChI |
OOXZTNKNQVNTBV-LLVKDONJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


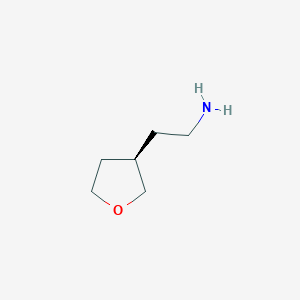
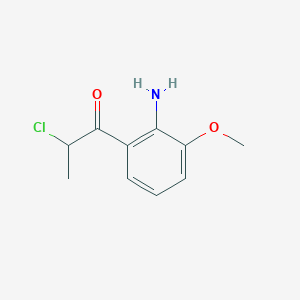
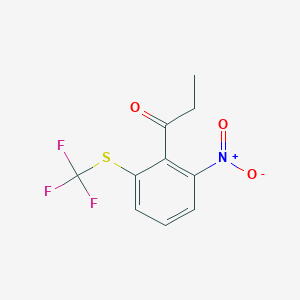
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)

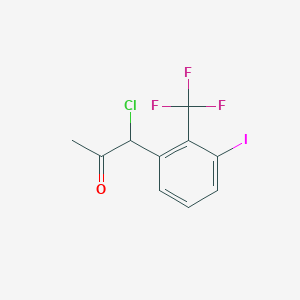

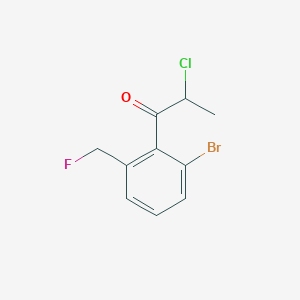
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
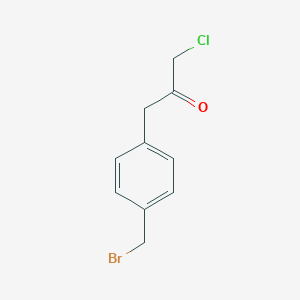
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)

